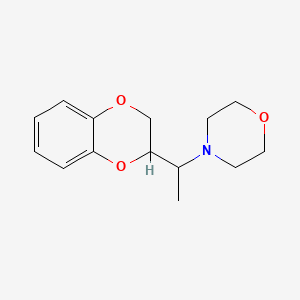

2-(1-Morpholinoethyl)-1,4-benzodioxane

CAS No.: 69766-28-5

Cat. No.: VC19367171

Molecular Formula: C14H19NO3

Molecular Weight: 249.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 69766-28-5 |

|---|---|

| Molecular Formula | C14H19NO3 |

| Molecular Weight | 249.30 g/mol |

| IUPAC Name | 4-[1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]morpholine |

| Standard InChI | InChI=1S/C14H19NO3/c1-11(15-6-8-16-9-7-15)14-10-17-12-4-2-3-5-13(12)18-14/h2-5,11,14H,6-10H2,1H3 |

| Standard InChI Key | HTGYYXDALADZAT-UHFFFAOYSA-N |

| Canonical SMILES | CC(C1COC2=CC=CC=C2O1)N3CCOCC3 |

Introduction

Structural Characteristics and Molecular Identity

Molecular Architecture

The compound’s structure integrates a 1,4-benzodioxane scaffold—a bicyclic system comprising a benzene ring fused to a 1,4-dioxane ring—with a morpholine moiety attached via an ethyl linker. The morpholine group, a six-membered ring containing one oxygen and one nitrogen atom, contributes to the molecule’s conformational flexibility and polarity. Key structural features include:

-

SMILES:

CC(C1COC2=CC=CC=C2O1)N3CCOCC3, encoding the ethyl-linked morpholine and benzodioxane units. -

InChIKey:

HTGYYXDALADZAT-UHFFFAOYSA-N, providing a unique identifier for computational and database searches.

Stereochemical Considerations

While stereochemical data for this specific compound are unavailable, the ethyl linker between the benzodioxane and morpholine introduces potential stereoisomerism. The morpholine ring itself adopts a chair conformation, with the nitrogen and oxygen atoms occupying axial or equatorial positions depending on substitution patterns .

Physicochemical Properties and Predictive Data

Predicted Collision Cross Section (CCS)

Ion mobility spectrometry predictions for various adducts reveal insights into the compound’s gas-phase behavior (Table 1) . These values are critical for mass spectrometry-based identification in complex mixtures.

Table 1: Predicted Collision Cross Sections for 2-(1-Morpholinoethyl)-1,4-Benzodioxane Adducts

| Adduct | m/z | CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 250.14377 | 157.8 |

| [M+Na]⁺ | 272.12571 | 170.6 |

| [M+NH₄]⁺ | 267.17031 | 166.4 |

| [M-H]⁻ | 248.12921 | 165.6 |

Lipophilicity and Solubility

The morpholine moiety enhances water solubility due to its polar nature, while the benzodioxane core contributes moderate lipophilicity. This balance may facilitate blood-brain barrier (BBB) penetration, a property observed in morpholine-containing CNS drugs . Quantum mechanical calculations or experimental LogP data would further clarify its partitioning behavior.

Synthetic Pathways and Analogous Compounds

Reported Syntheses of 1,4-Benzodioxane Derivatives

Though no synthesis route for 2-(1-morpholinoethyl)-1,4-benzodioxane is documented, analogous compounds are typically synthesized via:

-

Etherification: Reacting diols with dibromoalkanes in the presence of base, as seen in the synthesis of 6,8-disubstituted-1,4-benzodioxanes .

-

Nucleophilic Substitution: Introducing morpholine via alkylation of bromoethyl intermediates, a strategy employed in morpholine-functionalized drug candidates .

Structural Analogs and Their Activities

-

Anti-Inflammatory Agents: 1,4-Benzodioxane derivatives with acetic acid substituents exhibit COX-2 inhibition, with optimal activity linked to substituent position .

-

BACE-1 Inhibitors: Morpholine-containing peptidomimetics (e.g., compound 13) demonstrate potent β-secretase inhibition, crucial for Alzheimer’s disease therapeutics .

-

Anticancer Agents: Bisamide benzodioxanes like CCT251236 inhibit HSF1 pathways, underscoring the scaffold’s versatility .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume